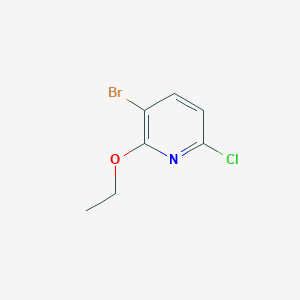

3-Bromo-6-chloro-2-ethoxypyridine

Description

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a ubiquitous structural motif in a vast array of naturally occurring and synthetic compounds. numberanalytics.comlifechemicals.com Its derivatives form the basis of numerous pharmaceutical agents, including antihistamines and antibacterial drugs, as well as essential agrochemicals like herbicides and insecticides. numberanalytics.comresearchgate.net The nitrogen atom in the pyridine ring imparts unique properties, influencing the molecule's basicity, reactivity, and ability to coordinate with metal ions. This versatility has established pyridine and its analogues as privileged scaffolds in medicinal chemistry and materials science. nih.govrsc.org

Role of Halogenation in Modulating Pyridine Reactivity and Functionality

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyridine ring is a powerful strategy for modulating its electronic properties and reactivity. nih.govnih.gov Halogens are electron-withdrawing groups that can significantly influence the regioselectivity of subsequent chemical transformations. For instance, the presence of a halogen can direct further substitutions to specific positions on the pyridine ring. nih.gov

Furthermore, the carbon-halogen bond serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov This capability is crucial for the construction of complex molecules with desired functionalities. The selective halogenation of pyridines, however, can be challenging and often requires carefully designed synthetic strategies to achieve the desired regiochemistry. nih.govnih.gov

Overview of Alkoxypyridines as Versatile Building Blocks in Organic Synthesis

Alkoxypyridines, which feature an alkoxy group (-OR) attached to the pyridine ring, are another important class of building blocks in organic synthesis. nih.gov The alkoxy group, being an electron-donating group, can also influence the reactivity of the pyridine ring, often directing electrophilic substitution to the ortho and para positions. The presence of an alkoxy group can also impact the physical properties of the resulting molecules, such as their solubility and lipophilicity. The combination of both halogen and alkoxy substituents on a pyridine ring, as seen in 3-Bromo-6-chloro-2-ethoxypyridine, creates a highly functionalized and versatile intermediate for a variety of synthetic applications.

Contextualizing this compound within Advanced Synthetic Targets

The compound this compound emerges as a particularly valuable building block due to its unique substitution pattern. The presence of two different halogen atoms (bromo and chloro) at distinct positions, along with an ethoxy group, offers multiple sites for selective functionalization. This trifunctional nature allows for a stepwise and controlled elaboration of the molecule, making it an ideal starting material for the synthesis of complex and highly substituted pyridine derivatives. These derivatives are often key intermediates in the development of new pharmaceuticals and other advanced materials. The strategic placement of the bromo, chloro, and ethoxy groups provides a powerful platform for accessing novel chemical space and creating molecules with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-2-11-7-5(8)3-4-6(9)10-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRKRXRBKBSGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Bromo 6 Chloro 2 Ethoxypyridine Derivatives

Halogen Reactivity in Electrophilic and Nucleophilic Substitution

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. stackexchange.com This deactivation is further influenced by the electronic effects of substituents. Halogens, being electron-withdrawing, and the ethoxy group, with its dual inductive and resonance effects, modulate the reactivity of the pyridine core in distinct ways.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Pyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridines, particularly those bearing good leaving groups like halogens at the 2- or 4-positions. youtube.comnumberanalytics.comyoutube.com The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by electron-withdrawing groups. numberanalytics.commasterorganicchemistry.com In 3-bromo-6-chloro-2-ethoxypyridine, both the chloro and bromo substituents can act as leaving groups.

The general reactivity trend for halogens as leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is counterintuitive to the trend of bond strengths. researchgate.net However, in many systems, the order can vary. For instance, in reactions of substituted N-methylpyridinium compounds with piperidine, the reactivity is similar across Cl, Br, and I. researchgate.net The reactivity of these halogens is highly dependent on the reaction conditions and the nature of the nucleophile. rsc.org In the context of this compound, the relative reactivity of the bromine at C3 and the chlorine at C6 is a critical factor in determining the outcome of nucleophilic substitution reactions. Typically, halogens at the 2- and 4-positions of the pyridine ring are more susceptible to nucleophilic attack. youtube.comnumberanalytics.com

A quantitative reactivity model for SNAr has been developed using descriptors such as the electron affinity of the electrophile and the molecular electrostatic potential at the substitution site. rsc.orgchemrxiv.org This model demonstrates that the reaction rates can span several orders of magnitude depending on the substitution pattern. rsc.orgchemrxiv.org

Rearrangement Reactions in Halopyridine Aminations

The amination of halopyridines can sometimes be accompanied by rearrangement reactions. For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a formal two-carbon insertion via an intramolecular nucleophilic aromatic substitution. nih.gov While direct examples involving this compound are not prevalent in the literature, the principles of such rearrangements are relevant. In some amination reactions of 3-halopyridines, elimination-addition mechanisms can occur, leading to the formation of pyridyne intermediates and subsequent addition of the amine. youtube.com This can result in a mixture of products depending on the regioselectivity of the amine addition. youtube.com

Reactivity of the Ethoxy Group in 2-Position

Ether Cleavage and Exchange Reactions

Ether cleavage is a chemical reaction that results in the breaking of the C-O bond of an ether. wikipedia.org This reaction is typically catalyzed by strong acids, such as hydrohalic acids (HBr, HI), and proceeds via a nucleophilic substitution mechanism (SN1 or SN2). wikipedia.orgpearson.commasterorganicchemistry.com The ether oxygen is first protonated by the strong acid, making it a good leaving group (an alcohol). chemistrysteps.com Subsequently, the halide anion acts as a nucleophile, attacking the carbon atom of the ether bond. wikipedia.org In the case of 2-ethoxypyridine, cleavage with a strong acid like hydroiodic acid would yield the corresponding alcohol and iodoalkane. pipzine-chem.com Ethers can also be cleaved by strongly basic reagents, such as organolithium compounds. wikipedia.org

Ether exchange reactions are also possible, where the ethoxy group is replaced by another alkoxy group. These reactions are often catalyzed by acids or bases.

Chemoselectivity and Regioselectivity in Multi-Substituted Pyridine Reactions

The presence of three different substituents on the pyridine ring in this compound makes chemoselectivity and regioselectivity paramount in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, a nucleophile could potentially react with the bromine at C3, the chlorine at C6, or the ethoxy group at C2. The relative reactivity of these sites will determine the major product. For instance, in Suzuki cross-coupling reactions of 5-bromo-6-chloropyridin-3-yl fluorosulfate (B1228806), the bromine was found to be more reactive than the chlorine, which in turn was more reactive than the fluorosulfate group. nih.gov This establishes a reactivity hierarchy that can be exploited for selective functionalization.

Regioselectivity, the preference for reaction at one position over another, is also critical. For example, in the difunctionalization of 3-chloro-2-ethoxypyridine (B70323) via a 3,4-pyridyne intermediate, the addition of a Grignard reagent occurs regioselectively at the 4-position. rsc.orgresearchgate.net This selectivity is attributed to the electronic and steric influences of the substituents on the pyridyne intermediate. rsc.org The ability to control both chemoselectivity and regioselectivity is essential for the targeted synthesis of complex polysubstituted pyridines. nih.gov

Interactive Data Table: Reactivity of Substituted Pyridines

| Reactant | Reagents | Product(s) | Reaction Type | Reference |

| 3-Halo-4-aminopyridines | Acyl chlorides, triethylamine | Pyridin-4-yl α-substituted acetamides | Rearrangement/SNAr | nih.gov |

| 3-Chloro-2-ethoxypyridine | 1. Lithiation 2. Grignard reagent 3. Electrophile | 2,3,4-Trisubstituted pyridines | Pyridyne formation/Difunctionalization | rsc.orgresearchgate.net |

| 5-Bromo-6-chloropyridin-3-yl fluorosulfate | Aryl boronic acid, Pd catalyst | 5-Aryl-6-chloropyridin-3-yl fluorosulfate | Suzuki Coupling | nih.gov |

| 2-Chloropyridine | Benzyl alkoxide | 2-(Benzyloxy)pyridine | SNAr | rsc.org |

Role of Catalysis in Enhancing Reactivity (e.g., Organocatalysis by 6-Halo-2-pyridones)

Catalysis plays a pivotal role in modulating the reactivity of substituted pyridines, enabling transformations that would otherwise be inefficient or require harsh conditions. While specific catalytic applications for this compound are not extensively documented in dedicated studies, the principles of catalysis can be understood by examining analogous systems. Organocatalysis, in particular, offers a metal-free approach to enhance reaction rates and selectivity. A pertinent example highlighted in the literature is the use of 6-halo-2-pyridones as efficient organocatalysts. rsc.orgrsc.org

Research has demonstrated that 6-halo-2-pyridones can effectively catalyze reactions such as ester aminolysis. rsc.orgrsc.org The proposed mechanism involves a dual activation of the substrates through hydrogen bonding. rsc.org The 6-halo-2-pyridone catalyst is believed to function as a bifunctional Brønsted acid/base. rsc.orgrsc.org

The key mechanistic features are:

Acidic Activation : The N-H proton of the pyridone forms a hydrogen bond with the electrophilic substrate (e.g., the carbonyl oxygen of an ester), increasing its electrophilicity and making it more susceptible to nucleophilic attack. The presence of an electron-withdrawing halogen (like chlorine or bromine) at the 6-position of the pyridone catalyst enhances the acidity of this N-H group, thereby strengthening this activation. rsc.org

Basic Activation : Simultaneously, the carbonyl oxygen of the pyridone catalyst acts as a Lewis base, forming a hydrogen bond with the nucleophilic substrate (e.g., an amine). This interaction increases the nucleophilicity of the attacking species. rsc.org

While this mechanism has been detailed for ester aminolysis, its principles could theoretically be applied to transformations involving this compound. For instance, in a nucleophilic aromatic substitution reaction at one of the halogen-bearing positions, a 6-halo-2-pyridone catalyst could potentially activate the incoming nucleophile, enhancing its reactivity toward the electron-deficient pyridine ring.

Below is a table summarizing typical conditions for the use of 6-chloro-2-pyridone as an organocatalyst in ester aminolysis, which illustrates its practical application.

Table 1: Representative Conditions for 6-Chloro-2-pyridone Catalyzed Ester Aminolysis Data derived from studies on model ester and amine substrates.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Catalyst | 6-chloro-2-pyridone | rsc.orgrsc.org |

| Catalyst Loading | 20 mol% | rsc.org |

| Substrates | Esters (Aryl, Methyl, Benzyl), Amines | rsc.org |

| Solvent | Toluene | rsc.org |

| Conditions | Does not require strict dryness or anaerobic atmosphere | rsc.orgrsc.org |

| Catalyst Recovery | Can be recovered quantitatively post-reaction | rsc.org |

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Detailed experimental kinetic and thermodynamic data specifically for transformations of this compound are not widely available in the published scientific literature. Such studies are crucial for understanding reaction mechanisms, optimizing process conditions, and predicting product distributions. In the absence of specific data for this compound, this section will discuss the theoretical and practical considerations for such investigations, drawing parallels from studies on related substituted pyridines.

Reaction Kinetics

Kinetic studies focus on the rate of a chemical reaction and the factors that influence it. For a molecule like this compound, kinetic analysis of its reactions, such as Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, would involve:

Determining Rate Laws : Experiments would be designed to find the reaction order with respect to the pyridine substrate, the coupling partner/nucleophile, and the catalyst. This provides insight into the composition of the rate-determining step.

Calculating Rate Constants (k) : The rate constant is a quantitative measure of reaction speed at a given temperature. For related, less complex reactions, computational methods like Density Functional Theory (DFT) have been used to calculate kinetic parameters and reaction barriers, which could be applied here. researchgate.net

Investigating Substituent Effects : The electronic properties of the bromo, chloro, and ethoxy groups significantly influence reactivity. The two halogen atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The ethoxy group is an electron-donating group, which can modulate the electronic profile and regioselectivity of reactions. Kinetic comparisons with other substituted pyridines would quantify these effects.

Thermodynamic Studies

Thermodynamic studies evaluate the energy changes associated with a reaction, determining its feasibility and the position of chemical equilibrium. Key parameters include:

Enthalpy of Reaction (ΔH) : This measures the heat absorbed or released during a reaction. For substituted pyridines, properties like the enthalpy of sublimation have been studied to understand intermolecular forces and crystal packing, which can influence reaction energetics in the solid state. researchgate.net

Entropy of Reaction (ΔS) : This relates to the change in disorder or randomness.

Gibbs Free Energy of Reaction (ΔG) : Calculated from ΔH and ΔS, ΔG determines the spontaneity of a reaction. A negative ΔG indicates a thermodynamically favorable process. Theoretical studies on the protonation of substituted pyridines have calculated standard free energy changes to predict acidity constants (pKa), which is a fundamental thermodynamic property. semanticscholar.org

For this compound, computational chemistry could serve as a powerful tool to estimate these thermodynamic values. DFT calculations, for example, can model reaction pathways and determine the relative energies of reactants, transition states, and products, thereby providing a full thermodynamic profile of a potential transformation. mdpi.com Such computational studies would be invaluable for predicting the most likely reaction pathways and understanding the stability of potential isomers and products.

Advanced Spectroscopic and Computational Characterization of 3 Bromo 6 Chloro 2 Ethoxypyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR, APT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 3-Bromo-6-chloro-2-ethoxypyridine.

¹H-NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the ethoxy group and the two protons on the pyridine (B92270) ring. The ethoxy group typically appears as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂) protons due to spin-spin coupling. The two aromatic protons on the pyridine ring would likely appear as two doublets, a result of coupling to each other.

¹³C-NMR: The ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has seven carbon atoms, and a decoupled spectrum would show seven distinct signals: two for the aliphatic ethoxy group and five for the aromatic pyridine ring.

Attached Proton Test (APT): The Attached Proton Test (APT) is a ¹³C-NMR experiment that differentiates carbons based on the number of attached protons. huji.ac.ilaiinmr.com Unlike standard broadband-decoupled ¹³C spectra, an APT spectrum displays signals for quaternary carbons (C) and methylene (CH₂) groups with opposite phase (e.g., negative) to methyl (CH₃) and methine (CH) groups (e.g., positive). huji.ac.ilceitec.cz This technique is highly effective for unambiguous signal assignment in structural elucidation. aiinmr.com For this compound, the APT spectrum would clarify the identity of each carbon signal.

Table 1: Predicted NMR Assignments for this compound

| Group | Carbon Type | Attached Protons | Predicted APT Signal Phase |

|---|---|---|---|

| Pyridine C3 | C | 0 | Negative |

| Pyridine C6 | C | 0 | Negative |

| Pyridine C2 | C | 0 | Negative |

| Pyridine C4 | CH | 1 | Positive |

| Pyridine C5 | CH | 1 | Positive |

| Ethoxy -CH₂- | CH₂ | 2 | Negative |

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Molecular Fingerprinting: The molecular formula of this compound is C₇H₇BrClNO. guidechem.com Its molecular weight is approximately 236.49 g/mol . guidechem.com A key feature in the mass spectrum of this compound is its unique isotopic pattern, which serves as a molecular fingerprint. This pattern arises from the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). docbrown.info This results in a characteristic cluster of peaks for the molecular ion [M]⁺, with prominent signals at M, M+2, and M+4, whose relative intensities unambiguously indicate the presence of one bromine and one chlorine atom.

Fragmentation Analysis: Electron ionization mass spectrometry often causes the parent molecule to break into smaller, charged fragments. The analysis of these fragments provides valuable structural information. researchgate.net For halogenated compounds, common fragmentation pathways include the loss of a halogen atom or a hydrogen halide molecule. miamioh.edu For this compound, predictable fragmentation could involve the loss of the ethoxy group, or cleavage of the C-Br or C-Cl bonds.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Description |

|---|---|

| [C₇H₇BrClNO]⁺ | Molecular Ion (M⁺) |

| [C₅H₂BrClNO]⁺ | Loss of ethyl group (•C₂H₅) |

| [C₇H₇ClNO]⁺ | Loss of bromine atom (•Br) |

| [C₇H₇BrNO]⁺ | Loss of chlorine atom (•Cl) |

Vibrational Spectroscopy for Functional Group Analysis (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various structural components. Studies on similar halogenated pyridines and aromatic compounds provide a basis for assigning these vibrational modes. researchgate.netnih.gov

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond | Vibrational Mode |

|---|---|---|

| ~3100-3000 | C-H | Aromatic Stretch |

| ~2980-2850 | C-H | Aliphatic Stretch (in ethoxy group) |

| ~1600-1450 | C=C / C=N | Pyridine Ring Stretching |

| ~1250-1200 | C-O-C | Asymmetric Stretch (ether linkage) |

| ~1050-1000 | C-O-C | Symmetric Stretch (ether linkage) |

| ~750 | C-Cl | Stretch researchgate.net |

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular properties and reactivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP, can predict its optimized geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.net The MEP map identifies electron-rich regions (negative potential), such as the nitrogen atom, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net

Molecular Dynamics (MD) and Monte Carlo (MC) are simulation methods used to study the physical movements and interactions of atoms and molecules over time. rsc.orgumich.edu

Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the system's evolution. nih.gov For this compound, MD could be used to simulate its behavior in a solvent, its interaction with a biological macromolecule, or its conformational dynamics at a surface, revealing stable binding modes and interaction energies. researchgate.net

Monte Carlo (MC): MC simulations use probabilistic methods to model complex systems. umich.edu In the context of materials science, Grand Canonical Monte Carlo (GCMC) simulations could be employed to predict the adsorption behavior of this compound within porous materials, such as activated carbons or metal-organic frameworks, by calculating adsorption isotherms.

Quantum chemical calculations, including DFT, are instrumental in elucidating reaction mechanisms at the molecular level. physchemres.org These methods can be used to model the potential energy surface of a chemical reaction involving this compound. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, researchers can determine activation energies and reaction pathways. This allows for a theoretical investigation of its synthesis, degradation, or participation in further chemical transformations, providing insights that are often difficult to obtain through experimentation alone.

X-ray Crystallography for Solid-State Structural Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through X-ray crystallography. This powerful analytical technique provides unequivocal evidence of a compound's chemical structure, including bond lengths, bond angles, and intermolecular interactions. However, a comprehensive search of the current scientific literature reveals that specific X-ray crystallographic data for this compound has not been publicly reported.

Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would be the method of choice to elucidate the precise solid-state structure of this compound. The process would involve mounting a suitable crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, would be collected and analyzed. Through complex mathematical transformations, this pattern can be converted into a three-dimensional electron density map, from which the positions of the individual atoms can be resolved.

The resulting structural information would be invaluable for understanding the molecule's conformation, packing in the crystal lattice, and any non-covalent interactions, such as halogen bonding or π-stacking, that might influence its physical properties.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

| Density (calculated) (g/cm³) | Not Available |

Advanced Analytical Techniques for Purity and Isomeric Analysis

The synthesis of specialty chemicals like this compound necessitates rigorous analytical control to ensure high purity and the absence of isomeric impurities. While specific application notes and detailed research findings on the analysis of this particular compound are not extensively documented in the available literature, standard advanced analytical techniques would be employed for its characterization.

Purity Analysis:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for assessing the purity of non-volatile and volatile organic compounds, respectively.

High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For this compound, a reversed-phase HPLC method would likely be developed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A UV detector would be suitable for detection, as the pyridine ring is chromophoric. The resulting chromatogram would show a major peak corresponding to the target compound and any minor peaks representing impurities. The percentage purity can be calculated from the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is vaporized and separated in a capillary column, and the eluted components are then ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound and any impurities by comparison with spectral libraries or through interpretation.

Isomeric Analysis:

The synthesis of substituted pyridines can sometimes lead to the formation of positional isomers. For instance, the bromine and chlorine atoms could potentially be located at different positions on the pyridine ring, or the ethoxy group could be at a different position. The presence of such isomers can be investigated using high-resolution chromatographic techniques.

Capillary Gas Chromatography (cGC): High-resolution capillary columns in GC can often separate closely related isomers based on small differences in their boiling points and interactions with the stationary phase.

High-Performance Liquid Chromatography (HPLC): Different isomers may exhibit slightly different retention times in a well-optimized HPLC method, allowing for their separation and quantification.

Should the compound be chiral, for instance, due to the introduction of a chiral center, specialized chiral chromatography techniques would be necessary to separate the enantiomers.

Table 2: Advanced Analytical Techniques for the Characterization of this compound

| Technique | Application | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, Isomeric analysis | Percentage purity, Detection of non-volatile impurities, Separation of some positional isomers |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity determination, Impurity identification | Percentage purity, Identification of volatile impurities and their structures |

| Chiral Chromatography | Enantiomeric separation | Separation and quantification of enantiomers (if applicable) |

Applications in Contemporary Chemical Synthesis and Materials Science

3-Bromo-6-chloro-2-ethoxypyridine as a Versatile Intermediate in Organic Synthesis

The primary application of this compound is as a versatile intermediate in organic synthesis. The differential reactivity of the bromo and chloro substituents allows for selective and sequential reactions, making it a powerful tool for constructing complex molecular architectures. The pyridine (B92270) core itself is a common feature in many biologically active compounds and functional materials.

The synthesis of this compound is typically achieved from 3-bromo-2,6-dichloropyridine (B1287612) by nucleophilic substitution with sodium ethoxide. ambeed.comlookchem.com In this reaction, the chlorine atom at the 2-position is more susceptible to substitution than the one at the 6-position, leading to the desired product with good yield. ambeed.comlookchem.com

Once synthesized, this compound can undergo a variety of cross-coupling reactions to introduce new functional groups at the 3- and 6-positions. The bromo group is generally more reactive than the chloro group in many palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. For example, a Suzuki or Stille coupling reaction could be performed selectively at the 3-position, leaving the chloro group at the 6-position available for subsequent transformations. This stepwise functionalization is crucial for the synthesis of highly substituted and unsymmetrical pyridine derivatives.

Table 1: Potential Cross-Coupling Reactions for this compound

| Cross-Coupling Reaction | Reactive Site (Typically) | Reagent | Introduced Group |

| Suzuki Coupling | 3-position (Bromo) | Organoboron compounds | Aryl, heteroaryl, alkyl |

| Stille Coupling | 3-position (Bromo) | Organotin compounds | Aryl, vinyl, alkyl |

| Kumada Coupling | 3- or 6-position | Grignard reagents | Alkyl, aryl |

| Hiyama Coupling | 3- or 6-position | Organosilicon compounds | Aryl, alkyl |

| Buchwald-Hartwig Amination | 3- or 6-position | Amines | Amino groups |

This versatility makes this compound a key precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where a substituted pyridine scaffold is required. cymitquimica.com

Development of Functionalized Materials Utilizing Halogenated Ethoxypyridine Scaffolds

The rigid and planar structure of the pyridine ring, combined with the ability to introduce various functional groups, makes halogenated ethoxypyridine scaffolds like this compound attractive for the development of functional materials. These materials often have specific optical, electronic, or self-assembling properties.

One area of application is in the design of liquid crystals (LCs). The anisotropic, rod-like shape of many pyridine derivatives allows them to form mesophases, which are the basis of liquid crystal displays (LCDs) and other optical technologies. By attaching long alkyl chains or other mesogenic groups to the this compound core via cross-coupling reactions, new liquid crystalline materials can be synthesized. ambeed.com The polarity and orientation of the ethoxy group and the remaining halogen can influence the dielectric anisotropy and other key properties of the resulting liquid crystal.

Furthermore, these scaffolds are being explored for use in organic electronics, such as Organic Field-Effect Transistors (OFETs). ambeed.com The pyridine ring can act as an electron-deficient component in donor-acceptor systems, which are crucial for charge transport in semiconductor materials. The ability to tune the electronic properties of the molecule by replacing the bromo and chloro atoms makes these scaffolds highly adaptable for creating new organic semiconductors.

Application as Exciton (B1674681) Blockers in Organic Photovoltaic (OPV) Devices

In the field of organic photovoltaics (OPVs), materials that can act as exciton blocking layers (EBLs) are essential for improving device efficiency. An EBL prevents excitons (bound electron-hole pairs) from reaching the electrode and quenching, while still allowing for efficient charge transport.

Pyridine-based compounds are being investigated for this purpose due to their wide bandgap and suitable energy levels. While specific research on this compound as an exciton blocker is not widely published, related halogenated pyridine derivatives are considered for use in OPV materials. The electron-withdrawing nature of the pyridine ring and the halogen substituents can help to create a material with a deep highest occupied molecular orbital (HOMO) level, which is a desirable characteristic for an EBL at the anode interface. The ethoxy group can also influence the material's solubility and film-forming properties, which are important for device fabrication.

Integration into Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. youtube.com These materials are critical for applications in telecommunications, optical computing, and frequency conversion. youtube.com A key requirement for NLO activity in organic molecules is a large change in dipole moment upon excitation, which is often achieved in molecules with a donor-acceptor structure connected by a π-conjugated system. acs.orgnih.gov

This compound serves as a promising scaffold for NLO materials. The pyridine ring can act as the π-conjugated bridge and an acceptor unit. The bromo and chloro positions are ideal sites to introduce strong electron-donating groups (like amino or alkoxy groups) through cross-coupling reactions, creating a classic push-pull system. The ethoxy group already present can also contribute to the donor character of the molecule. The resulting charge asymmetry and the potential for intramolecular charge transfer upon excitation can lead to large second- or third-order NLO responses. acs.orgnih.gov

Table 2: Design Principles for NLO Materials from this compound

| Component | Role in NLO Material | Example Modification |

| Pyridine Ring | π-conjugated bridge, Acceptor | Core of the molecule |

| 3- and 6-positions | Site for Donor/Acceptor attachment | Introduction of -NR₂, -OR, or -NO₂ groups |

| Ethoxy Group | Fine-tuning of electronic properties | Existing donor group |

Role in Ligand Design for Coordination Chemistry

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base and a common coordination site for metal ions. rsc.org This makes pyridine derivatives, including this compound, valuable as ligands in coordination chemistry and catalysis.

The this compound molecule can act as a monodentate ligand through its nitrogen atom. More interestingly, it can be modified to become a bidentate or tridentate ligand. For example, the bromo or chloro group can be replaced with another coordinating group, such as a phosphine (B1218219) or another N-heterocycle, to create a chelating ligand. The ethoxy group's oxygen atom could also potentially participate in coordination, although it is a weaker donor than the pyridine nitrogen.

The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the pyridine ring. The electron-withdrawing halogens and the electron-donating ethoxy group influence the electron density on the nitrogen atom, which in turn affects the strength of the metal-ligand bond. These tailored ligands are useful in a variety of applications, including catalysis, sensing, and the development of magnetic or luminescent materials.

Contributions to Polymer Science (e.g., Copolymers)

This compound is also recognized as a building block for polymer science. bldpharm.com The presence of two different halogen atoms allows for its use as a monomer in various polymerization reactions, particularly in the synthesis of conjugated polymers. These polymers are of great interest for their potential applications in organic electronics, such as in LEDs and solar cells.

For instance, a poly(p-phenylene) type polymer could be synthesized via a Suzuki polycondensation reaction, where the dihalogenated pyridine derivative is coupled with a diboronic acid. The differential reactivity of the C-Br and C-Cl bonds can be exploited to create highly regular copolymers. For example, one could first polymerize using the more reactive C-Br bond, and then use the C-Cl bond for post-polymerization modification or for creating more complex, block-copolymer structures. The inclusion of the ethoxypyridine unit into the polymer backbone can improve solubility and influence the polymer's conformation and electronic properties.

Investigation in Corrosion Mitigation

Pyridine derivatives are well-known corrosion inhibitors for various metals and alloys in acidic media. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that blocks the active sites for corrosion.

Bioactivity and Medicinal Chemistry Explorations of 3 Bromo 6 Chloro 2 Ethoxypyridine Analogues

Design and Synthesis of Pharmaceutically Active Ingredients (APIs)

The synthesis of pharmaceutically active ingredients (APIs) often involves the use of versatile chemical building blocks that can be readily modified to optimize biological activity. chemscene.comnih.gov Halogenated pyridines, such as 3-Bromo-6-chloro-2-ethoxypyridine, represent a class of intermediates with significant potential in drug design. nih.gov The presence of multiple reactive sites—the bromine and chlorine atoms, and the potential for modification of the ethoxy group—allows for a variety of chemical transformations.

The general synthetic strategies for pyridine (B92270) derivatives often involve multi-step processes, starting from simpler precursors. nih.govnih.gov For instance, the synthesis of pyridine-based sulfonamides has been described, highlighting the versatility of the pyridine scaffold in generating diverse molecular architectures with therapeutic potential. nih.gov While specific synthetic routes starting from this compound to create known APIs are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The strategic placement of halogen atoms can influence the electronic properties of the pyridine ring, which in turn can affect binding affinities to biological targets. nih.gov

The synthesis of complex molecules often relies on the availability of such functionalized heterocyclic building blocks. chemscene.com The development of novel synthetic methodologies, such as the aza-Diels-Alder strategy, has further expanded the toolbox for creating diverse pyridine-based compounds. nih.gov

Exploration of Antimicrobial and Antifungal Activities of Halogenated Pyridines

The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov Halogenated compounds, including those with a pyridine core, have demonstrated significant potential in this arena. nih.govmdpi.com Studies have shown that the presence of halogen substituents on the pyridine ring can enhance antibacterial and antifungal activities. nih.govmdpi.com

For example, research on various pyridine derivatives has indicated that analogues with halogen and nitro substituents often emerge as promising antimicrobial agents. nih.gov Specifically, compounds bearing chloro and methoxy (B1213986) substituents have shown good antifungal activities. nih.gov The nitrogen atom within the pyridine ring is considered crucial for these biological effects. mdpi.com

Table 1: Antimicrobial Activity of Selected Halogenated Pyridine Derivatives

| Compound | Target Organism | Activity Level | Reference |

|---|---|---|---|

| Pyridine-fluorophenyl nih.govmdpi.comopenaccessjournals.comtriazines | S. epidermidis | Excellent | nih.gov |

| Sulfonamide isoxazolo[5,4-b]pyridines | E. coli, P. aeruginosa | Moderate | nih.gov |

| Azetidinyl-3-quinazolin-4-one hybrids | Gram-positive bacteria | Moderate | nih.gov |

| 6-chloro-8-nitroflavone | Pathogenic bacteria | Potent | nih.gov |

Investigation of Antiviral and Anticancer Potentials

The antiviral activity of pyridine compounds has been noted, and the ongoing search for new viral inhibitors makes this a key area of research. nih.gov Similarly, in oncology, pyridine derivatives have been explored for their antiproliferative effects against various cancer cell lines. nih.govnih.gov For example, certain pyridazine-containing compounds, which are structurally related to pyridines, have shown potent cytotoxic activity against colon and breast cancer cell lines. nih.gov

While there is no specific research detailing the antiviral or anticancer activities of this compound, its structural features align with those of other halogenated pyridines that have been investigated for such properties. The presence of halogens can influence the molecule's ability to interact with specific biological targets, potentially leading to anticancer or antiviral effects. nih.gov

Table 2: Anticancer Activity of Selected Pyridine and Related Heterocyclic Derivatives

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Pyridazine derivatives | HCT-116 (Colon), MCF-7 (Breast) | Cytotoxic activity | nih.gov |

| Imidazo[1,2-a] pyridines | MGC-803 (Gastric) | Proliferation inhibition | nih.gov |

| Quinazoline–pyridine–sulfonamide dimer | HGC-27, NCI-H1975 | Antiproliferative activity | nih.gov |

| Pyrazolo[3,4-d]pyrimidine–sulfonamide hybrid | MCF-7, BT474, MDA-MB-231 (Breast) | Potent activity | nih.gov |

Role of Halogen Atoms and Halogen Bonding in Drug-Receptor Interactions

Halogen atoms are increasingly recognized for their ability to form specific, non-covalent interactions known as halogen bonds. namiki-s.co.jpresearchgate.netnih.gov This type of interaction, which occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on a receptor, can significantly contribute to the binding affinity and selectivity of a drug molecule. nih.govnih.gov The strength of a halogen bond generally increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. researchgate.net

The strategic placement of halogen atoms on a pyridine ring can therefore be a powerful tool for medicinal chemists to optimize drug-receptor interactions. mdpi.com The understanding and application of halogen bonding have become an important aspect of rational drug design. researchgate.netnih.gov

Development as Protein Degrader Building Blocks

Targeted protein degradation is an emerging therapeutic modality that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to eliminate specific proteins from the cell. sigmaaldrich.comprecisepeg.com PROTACs are bifunctional molecules that consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. sigmaaldrich.com

The development of effective protein degraders requires a diverse library of chemical building blocks to construct these complex molecules. sigmaaldrich.com Heterocyclic compounds, including pyridines, are often used as scaffolds or components of the ligands and linkers in PROTACs. sigmaaldrich.comprecisepeg.com While there is no direct evidence of this compound being used as a protein degrader building block, its functional handles (bromo, chloro, and ethoxy groups) make it a potentially useful starting material for the synthesis of PROTAC components. The ability to functionalize the pyridine ring at multiple positions would allow for the systematic variation of linker attachment points and ligand modifications, which is crucial for optimizing degrader efficacy. precisepeg.com

Potential as Agrochemical Agents (e.g., Fungicides, Herbicides, Plant Growth Regulators)

Halogenated pyridine derivatives have a long history of use in the agrochemical industry as active ingredients in herbicides, fungicides, and plant growth regulators. nih.govnih.govwipo.int The introduction of halogen atoms into a pesticide molecule can enhance its efficacy, selectivity, and environmental persistence. nih.gov

Pyridine-based herbicides are used to control broadleaf weeds in various agricultural and non-agricultural settings. epa.gov For instance, trifluoromethylpyridines are key structural motifs in several commercial herbicides. nih.gov The pyridine ring and the halogen substituents play a crucial role in the mode of action of these compounds, which often involves the disruption of essential plant processes. nih.govepa.gov

Given the prevalence of halogenated pyridines in agrochemicals, this compound could serve as a valuable intermediate for the synthesis of new agrochemical agents. Its specific substitution pattern may offer a unique biological activity profile against target pests or weeds.

Table 3: Examples of Pyridine-Based Agrochemicals

| Agrochemical | Type | Key Structural Feature | Reference |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | Trifluoromethylpyridine | nih.gov |

| Haloxyfop-methyl | Herbicide | Dichlorotrifluoromethylpyridine | nih.gov |

| Picloram | Herbicide | Chlorinated pyridine | epa.gov |

| Triclopyr | Herbicide | Trichloropyridine | epa.gov |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For pyridine derivatives, SAR studies have explored the impact of various substituents on their therapeutic potential. nih.gov

The position and nature of substituents on the pyridine ring can dramatically affect a compound's potency and selectivity. For example, in some series of pyridine derivatives, the introduction of methoxy groups has been shown to increase antiproliferative activity, while the addition of halogens can have variable effects depending on their position and the specific biological target. nih.gov

While specific SAR studies for analogues of this compound are not extensively reported, general principles from related classes of compounds can be applied. A systematic investigation of the effects of modifying the bromo, chloro, and ethoxy groups would be necessary to establish a clear SAR for this particular scaffold. Such studies would involve synthesizing a library of analogues and evaluating their biological activity in relevant assays to identify key structural features for optimal potency. nih.gov

Relevance to Trace Amine Associated Receptors (TAAR1 Ligands)

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant drug target for the treatment of various neuropsychiatric disorders, including schizophrenia, depression, and addiction. The development of potent and selective TAAR1 ligands is a key focus of modern medicinal chemistry. Within this context, analogues of this compound have been investigated for their potential as TAAR1 modulators.

Research in this area has explored how modifications to the this compound scaffold influence binding affinity and functional activity at the TAAR1 receptor. The core structure provides a foundational framework for the synthesis of a diverse library of compounds. The ethoxy group at the 2-position, the chloro group at the 6-position, and the bromo group at the 3-position are all sites for chemical modification to explore the structure-activity relationship (SAR) at TAAR1.

The exploration of these analogues is driven by the hypothesis that the pyridine core, appropriately substituted, can mimic the endogenous ligands of TAAR1, such as β-phenylethylamine and tyramine. The goal is to develop compounds that can either activate (agonists), block (antagonists), or modulate the activity of the receptor in other ways (e.g., partial agonists or allosteric modulators). The specific substitution pattern of this compound offers a unique combination of steric and electronic features that can be fine-tuned to achieve desired pharmacological profiles. Further research is necessary to fully elucidate the potential of this chemical class as TAAR1-targeted therapeutics.

Theoretical and Mechanistic Insights into Halogen Bonding and Aromatic Interactions

Fundamental Principles of Halogen Bonding (XB) in Molecular Recognition

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site such as a Lewis base. nih.gov This phenomenon arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the covalent bond. nih.gov The strength and directionality of the halogen bond are key to its role in molecular recognition and have made it a significant tool in crystal engineering and drug design. nih.govnih.gov

In the context of 3-Bromo-6-chloro-2-ethoxypyridine, both the bromine and chlorine atoms have the potential to act as halogen bond donors. The strength of the σ-hole, and thus the potential for halogen bonding, generally increases with the polarizability and decreases with the electronegativity of the halogen atom (I > Br > Cl > F). This suggests that the bromine atom at the 3-position would be a more potent halogen bond donor than the chlorine atom at the 6-position. These interactions are highly directional, with the R-X···Y angle (where R is the pyridine (B92270) ring, X is the halogen, and Y is the Lewis base) typically approaching 180°.

The effectiveness of these halogens as XB donors is also influenced by the electronic environment of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the other halogen substituent enhances the positive character of the σ-hole, thereby strengthening the potential for halogen bonding.

Computational Modeling of Halogen Bond Interactions in Drug Design

Computational chemistry provides powerful tools for the investigation and prediction of halogen bonding. nih.gov Methods such as Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2) are employed to model the geometries and interaction energies of halogen-bonded complexes. nih.gov These computational approaches are crucial in drug design for predicting how a halogenated ligand, such as this compound, might interact with a biological target, for instance, a protein. nih.govmdpi.com

Computational models can calculate the molecular electrostatic potential (MEP) to visualize the σ-hole and predict the most likely sites for halogen bonding. nih.gov Furthermore, Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses can provide deeper insights into the nature and strength of these non-covalent interactions. nih.gov For this compound, computational studies could be used to:

Determine the relative strengths of the halogen bonds formed by the bromine and chlorine atoms.

Model the interaction of the compound with specific amino acid residues in a protein's binding pocket.

Predict the geometric preferences of these interactions, guiding the rational design of more potent and selective inhibitors.

Recent advancements in computational methods, including empirical dispersion corrections, have improved the accuracy of predicting these interactions, which are critical for the successful application of halogen bonding in rational drug design. nih.govmdpi.com

Electronic Effects of Halogen and Alkoxy Substituents on Pyridine Ring Systems

The substituents on the this compound ring—bromo, chloro, and ethoxy groups—exert significant electronic effects that modulate the reactivity and properties of the molecule. These effects are primarily categorized as inductive and resonance effects.

In this compound, the interplay of these effects influences the electron density at each position of the ring, impacting its reactivity and the basicity of the nitrogen atom.

Hammett constants (σ) quantify the electronic influence of substituents on a reaction center. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. For pyridine systems, these constants can be used to predict how substituents will affect properties like the pKa of the pyridinium (B92312) ion. sciepub.com

The Hammett equation is given by: log(K/K₀) = ρσ, where K and K₀ are the equilibrium constants for the substituted and unsubstituted reactions, respectively, and ρ is a reaction constant.

For this compound, the σ values for the substituents would reflect their combined inductive and resonance effects.

The bromo and chloro groups at the meta (3) and ortho (6) positions relative to the nitrogen would have positive σ values, indicating their electron-withdrawing nature, which decreases the basicity of the pyridine nitrogen. rsc.org

The ethoxy group at the ortho (2) position has a more complex influence. While its resonance effect is donating, its proximity to the nitrogen can lead to steric and electronic effects not fully captured by standard Hammett values.

Studies have shown that the position of the substituent on the pyridine ring significantly impacts the Hammett constant. rsc.org The electron-withdrawing effects of the halogens in this compound would be expected to lower the pKa of the corresponding pyridinium ion compared to unsubstituted pyridine.

Interactive Table: Estimated Hammett Constant Influence

| Substituent | Position | Expected σ Value | Influence on Pyridine Nitrogen Basicity |

|---|---|---|---|

| Bromo | 3 | Positive | Decrease |

| Chloro | 6 | Positive | Decrease |

Understanding Aromaticity and Tautomerism in Substituted Pyridines

Aromaticity is a key feature of pyridine, contributing to its stability. The introduction of substituents can influence the degree of aromaticity. Computational methods like Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA) are used to quantify the aromatic character of such rings. ias.ac.in

Tautomerism in substituted pyridines is a well-documented phenomenon, most notably in hydroxypyridines, which exist in equilibrium with their pyridone tautomers. stackexchange.comchemtube3d.com For example, 2-hydroxypyridine (B17775) predominantly exists as 2-pyridone. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents. stackexchange.com

In the case of this compound, the 2-ethoxy group is an ether and is not expected to exhibit the same prototropic tautomerism as a hydroxyl group. However, the general principles of how substituents affect the electronic distribution and stability of the pyridine ring are still relevant. rsc.orgsciencemadness.org The combined electron-withdrawing effects of the halogens and the electron-donating resonance of the ethoxy group create a unique electronic environment that stabilizes the aromatic system.

Mechanistic Pathways of Nucleophilic Addition-Elimination Reactions

Substituted pyridines, especially those with electron-withdrawing groups and good leaving groups, are susceptible to nucleophilic aromatic substitution (SNA_r). youtube.com The reaction typically proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. quimicaorganica.org

For this compound, the positions most activated towards nucleophilic attack are those ortho and para to the electron-withdrawing nitrogen atom, which are positions 2 and 6.

Position 6: This position bears a chloro substituent, which is a good leaving group. The position is activated by the ring nitrogen. A nucleophile can attack this carbon, leading to the formation of a Meisenheimer complex, with the negative charge delocalized onto the electronegative nitrogen atom. Subsequent elimination of the chloride ion yields the substituted product.

Position 2: This position has an ethoxy group. While also activated, the ethoxide is generally a poorer leaving group than chloride, making substitution at this position less favorable than at position 6.

Position 3: Nucleophilic attack at the 3-position (meta to the nitrogen) is generally much slower because the negative charge in the intermediate cannot be delocalized onto the nitrogen atom. youtube.com However, under very strong basic conditions, an elimination-addition mechanism via a pyridyne intermediate is possible, though less common. quimicaorganica.org

The order of reactivity for nucleophilic substitution on this molecule is expected to be C6 > C2, with C3 being largely unreactive towards the addition-elimination pathway. The presence of multiple electron-withdrawing groups (the second halogen and the ring nitrogen) further facilitates this reaction at the 6-position. The leaving group ability in S_NAr reactions often follows the trend F > Cl ≈ Br > I, which is counterintuitive based on acidity but is explained by the rate-determining first step (nucleophilic addition). nih.gov

Future Research Directions and Emerging Paradigms for Polyhalogenated Alkoxypyridines

Chemoinformatic and Machine Learning Approaches for Compound Discovery

The integration of computational tools is set to revolutionize the discovery and development of novel polyhalogenated alkoxypyridines. Machine learning (ML) and artificial intelligence (AI) are becoming indispensable in accelerating the design of new molecules with desired properties, thereby reducing the time and cost associated with traditional experimental approaches. researchgate.net

Predictive Modeling: Machine learning algorithms, including Deep Neural Networks (DNNs), Convolutional Neural Networks (CNNs), and Random Forests, can be trained on existing chemical datasets to predict the physicochemical properties, bioactivity, and toxicity of new pyridine (B92270) derivatives. researchgate.netnih.gov For instance, models can be developed to forecast properties like solubility and lipophilicity, which are crucial for drug development. researchgate.net Recent studies have demonstrated the ability of ML models to accurately predict molecular properties, with DNNs and CNNs showing high reliability. researchgate.net Furthermore, AI-driven platforms can generate novel drug-like compounds with optimized features through techniques like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs). researchgate.net

Virtual Screening and Target Identification: Chemoinformatic approaches enable large-scale virtual screening of compound libraries against various biological targets. This can help identify polyhalogenated alkoxypyridines with high potential for therapeutic applications. nih.gov By analyzing the structural features of known active molecules, computational models can identify new candidates with a higher probability of success. nih.gov For example, AI has been successfully used to identify novel compounds for cancer treatment by training a deep learning algorithm on a large dataset of known cancer-related compounds and their biological activities. nih.gov

Reaction Prediction and Optimization: Machine learning is also being applied to predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes. innovations-report.comrsc.org By analyzing vast amounts of reaction data, these models can suggest optimal conditions and catalysts, accelerating the synthesis of complex molecules like polyhalogenated alkoxypyridines. innovations-report.com This predictive capability is particularly valuable for navigating the complex reactivity of polyfunctionalized aromatic systems.

Sustainable Synthesis and Green Chemistry Methodologies

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices. For the synthesis of polyhalogenated alkoxypyridines, this involves the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous materials. nih.gov

Greener Synthetic Routes: Future research will focus on developing synthetic methods that avoid the use of toxic reagents and harsh conditions. nih.gov This includes the exploration of metal-free catalytic systems and the use of environmentally benign solvents. researchgate.netrsc.org For example, iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines in high yields without the need for additives. rsc.org

Innovative Technologies: Microwave-assisted synthesis and ultrasound irradiation are emerging as powerful tools in green chemistry. nih.govtandfonline.com These techniques can significantly shorten reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov One-pot multicomponent reactions are another key area of development, allowing for the synthesis of complex pyridine derivatives in a single step, which improves efficiency and reduces waste. nih.govresearchgate.net The development of biodegradable ionic liquids with a pyridinium (B92312) cation is another promising avenue for creating more sustainable chemical processes. rsc.org

Exploration of Novel Biological Targets and Therapeutic Areas

The structural diversity of polyhalogenated alkoxypyridines makes them promising candidates for a wide range of therapeutic applications. wiley-vch.de While their potential is vast, current research has only scratched the surface.

Anticancer and Antimicrobial Agents: Pyridine derivatives have shown significant potential as anticancer and antimicrobial agents. researchgate.netnih.gov Future research will involve screening compounds like 3-Bromo-6-chloro-2-ethoxypyridine against a broader range of cancer cell lines and microbial strains. mdpi.comnih.gov For instance, novel pyridine-bridged analogues of combretastatin-A4 have demonstrated potent inhibition of cell survival and growth in cancer cells. acs.orgnih.govresearchgate.net Similarly, certain imidazo[4,5-b]pyridine derivatives have shown selective and strong antiproliferative activity against colon carcinoma. mdpi.com The development of pyridine-metal complexes is also a promising strategy to enhance the anticancer potency of these compounds. nih.gov

Neurological and Inflammatory Disorders: The pyridine scaffold is a common feature in drugs targeting the central nervous system and inflammatory pathways. nih.gov Polyhalogenated alkoxypyridines could be investigated for their potential to modulate neurotransmitter receptors or inhibit key inflammatory enzymes. The anti-inflammatory activity of novel pyridine derivatives has been demonstrated, with some compounds showing promising results compared to reference drugs. nih.gov

Targeting Novel Pathways: A key future direction is the identification of entirely new biological targets for this class of compounds. High-throughput screening and mechanism-of-action studies will be crucial in uncovering novel therapeutic opportunities. This includes exploring their potential as inhibitors of kinases, proteases, and other enzymes implicated in various diseases. nih.gov

Advanced Material Applications beyond Current Scope

The unique electronic and photophysical properties of polyhalogenated pyridines suggest their potential use in advanced materials.

Organic Electronics: The pyridine ring, with its electron-withdrawing nature, can be incorporated into organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. The halogen and alkoxy substituents on the ring can be systematically varied to fine-tune the electronic properties of the resulting materials. The sublimation properties of pyridine derivatives are also being studied for their application in creating two-component crystals for material science. rsc.org

Functional Polymers and Coatings: Polyhalogenated alkoxypyridines can be used as monomers or additives in the creation of functional polymers. These materials could possess enhanced thermal stability, flame retardancy, or specific optical properties. For example, halogen ring-substituted 2-methoxyethyl phenylcyanoacrylates have been synthesized and copolymerized with styrene (B11656) to create new polymer materials. researchgate.net

Development of Novel Catalytic Systems for Functionalization

The selective functionalization of the polyhalogenated pyridine core is key to creating a diverse range of derivatives for various applications.

Site-Selective Catalysis: A major challenge and opportunity lies in developing catalytic systems that can selectively target one of the C-H or C-halogen bonds on the pyridine ring. This would allow for precise and controlled modification of the molecule's structure. Palladium-catalyzed arylation of pyridines is one such method that allows for the functionalization of both aliphatic and aromatic C-H bonds. nih.gov Metal-free methods for site-selective C–N bond-forming reactions of polyhalogenated pyridines have also been developed, offering a more sustainable approach. rsc.org

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, will continue to be vital for elaborating the structure of this compound. Future research will focus on developing more efficient and versatile catalysts for these transformations, including those that can operate under milder conditions. youtube.com Iridium-catalyzed reactions have shown promise for the reductive functionalization of pyridines, allowing for C-C bond formation at the C3 position. nih.gov

Integration into Complex Natural Product and Drug Syntheses

Polyhalogenated alkoxypyridines can serve as versatile building blocks in the total synthesis of complex natural products and pharmaceuticals. proquest.com

Strategic Intermediates: The differential reactivity of the bromine and chlorine atoms in this compound allows for sequential, site-selective modifications, making it a valuable intermediate in multi-step syntheses. google.com For example, 3-bromo-6-chloropyridine-2-formic acid, derived from related compounds, is a useful intermediate in medicinal chemistry due to the high reactivity of the chlorine atom, which allows for structural modifications. google.com

Access to Novel Scaffolds: By incorporating the polyhalogenated alkoxypyridine unit into larger molecular frameworks, chemists can access novel chemical space and create compounds with unique three-dimensional structures and biological activities. proquest.comyoutube.com The development of new synthetic strategies, including novel pyrrole (B145914) annulation reactions and the use of iron-tricarbonyl complexation, is expanding the toolkit for synthesizing complex molecules from such building blocks. proquest.com

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-6-chloro-2-ethoxypyridine, and how can reaction conditions be systematically varied to improve yield?

Methodological Answer: Synthesis often involves halogenation or substitution reactions on a pyridine backbone. For example, bromination at the 3-position and chlorination at the 6-position can be achieved using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions. Ethoxylation at the 2-position typically employs nucleophilic substitution with sodium ethoxide. Key variables include reaction temperature (60-100°C), solvent (e.g., DMF for polar aprotic conditions), and stoichiometric ratios (1.2–2.0 equiv of halogenating agents). Parallel reaction setups with fractional factorial design can identify optimal conditions. Analogous bromo-chloro pyridine derivatives highlight the importance of inert atmospheres to prevent by-product formation .

Q. Which purification techniques are most effective for isolating this compound, and how can purity be validated?

Methodological Answer: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) are standard. Purity validation requires a combination of techniques:

- HPLC with a C18 column (acetonitrile/water mobile phase) to assess >98% purity.

- GC-MS to detect volatile impurities.

- Melting point analysis (compare observed vs. literature values; if unavailable, differential scanning calorimetry (DSC) can provide precise data). Crystallographic software like WinGX can model expected crystal packing to guide recrystallization solvent selection .

Q. How can the molecular structure of this compound be confirmed using X-ray crystallography?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Grow high-quality crystals via slow evaporation in a 1:1 dichloromethane/hexane mixture.

- Collect diffraction data using a synchrotron or lab-source diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refine structures using SHELXL for small-molecule crystallography, focusing on residual electron density maps to validate halogen positions. Software suites like WinGX integrate data reduction and refinement workflows, ensuring accurate bond-length and angle measurements .

Advanced Research Questions

Q. How can density functional theory (DFT) predict regioselectivity in further functionalization of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* level) can map electrostatic potential surfaces to identify electron-deficient positions prone to nucleophilic attack. For instance:

- Calculate Fukui indices to pinpoint reactive sites for cross-coupling (e.g., Suzuki at the bromine position).

- Compare activation energies for competing pathways (e.g., substitution at Cl vs. Br) using transition-state modeling. Studies on analogous pyridines demonstrate that steric effects from the ethoxy group dominate over electronic factors in directing reactivity .

Q. How should researchers resolve contradictions in reported spectroscopic data for halogenated pyridines?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism. To address this:

- Acquire 2D NMR (HSQC, HMBC) to unambiguously assign signals. For example, HMBC correlations can distinguish between Cl and Br substituents.

- Compare experimental IR carbonyl stretches with computational predictions (e.g., Gaussian 16) to validate functional groups.

- Replicate studies under standardized conditions (e.g., DMSO-d6 for NMR) and cross-reference with crystallographic data .

Q. What experimental designs can elucidate the reactivity of this compound under varying catalytic conditions?

Methodological Answer: Use a matrix of catalysts (e.g., Pd(PPh₃)₄ vs. CuI), ligands (bidentate vs. monodentate), and solvents (polar vs. nonpolar). For example:

- Screen Sonogashira coupling reactions with terminal alkynes, monitoring progress via TLC.

- Apply Design of Experiments (DoE) to optimize time, temperature, and catalyst loading.

- Analyze by-products via LC-MS to infer mechanistic pathways (e.g., dehalogenation vs. ring-opening). Prior studies on similar compounds emphasize the role of ligand steric bulk in suppressing homocoupling .

Methodological Notes

- Contradiction Analysis: Conflicting solubility data may arise from polymorphic forms. Use powder XRD to identify crystalline phases and correlate with dissolution profiles.

- Safety Protocols: While not explicitly covered in cited evidence, halogenated pyridines generally require handling in fume hoods with nitrile gloves and lab coats.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.